10-deacetyl-13-oxobaccatin III

Beschreibung

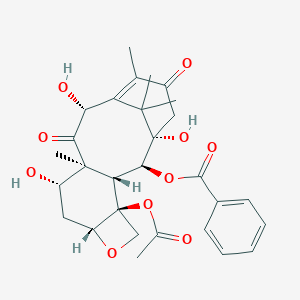

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11,15-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,18-19,21-22,24,32-33,36H,11-13H2,1-5H3/t18-,19+,21+,22-,24-,27+,28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZBAMYUOYXRSF-RIFKXWPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(CC1=O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570271 | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92950-42-0 | |

| Record name | (2aR,4S,4aS,6R,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,4,4a,10,11,12,12a,12b-octahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxete-5,9(3H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92950-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5beta,7beta,10beta)-4-(Acetyloxy)-1,7,10-trihydroxy-9,13-dioxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 10-deacetyl-13-oxobaccatin III in Taxus Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-deacetyl-13-oxobaccatin III is a pivotal, yet transient, intermediate in the biosynthesis of the anticancer drug paclitaxel (B517696) and its analogues within Taxus species. While its direct quantification in plant tissues is not extensively reported due to its metabolic instability, its presence is inferred from the well-established paclitaxel biosynthetic pathway. This technical guide provides a comprehensive overview of the natural occurrence of its immediate and more stable precursor, 10-deacetylbaccatin III (10-DAB), in various Taxus species. We present quantitative data for 10-DAB, detail relevant experimental protocols for extraction and analysis which can be adapted for this compound, and visualize the key biosynthetic steps and experimental workflows using Graphviz diagrams.

Introduction

The genus Taxus, commonly known as yew, is the primary natural source of a complex class of diterpenoid compounds known as taxanes. Among these, paclitaxel (Taxol®) is a highly effective chemotherapeutic agent used in the treatment of various cancers. The intricate biosynthetic pathway of paclitaxel involves numerous enzymatic steps, creating a diverse array of taxane (B156437) intermediates. One such proposed intermediate is this compound. This molecule represents a critical step in the modification of the taxane core, specifically the oxidation at the C13 position, which is essential for the subsequent esterification of the C13 side chain, a hallmark of paclitaxel's biological activity.

Due to its nature as a reactive intermediate, this compound is not typically accumulated to high levels in Taxus tissues, making its direct isolation and quantification challenging. Consequently, the scientific literature predominantly focuses on the quantification of its more stable and abundant precursor, 10-deacetylbaccatin III (10-DAB). This guide, therefore, summarizes the quantitative data available for 10-DAB as a proxy for understanding the biosynthetic potential leading to this compound and provides the necessary technical information for researchers aiming to investigate this elusive compound.

Quantitative Occurrence of 10-deacetylbaccatin III in Taxus Species

The concentration of 10-DAB varies significantly among different Taxus species, the specific plant part, and even the season of collection. Needles are generally considered a renewable and rich source of this precursor. The following tables summarize the quantitative data for 10-DAB found in various Taxus species.

Table 1: Concentration of 10-deacetylbaccatin III in Needles of Various Taxus Species

| Taxus Species | Concentration of 10-DAB (mg/kg fresh weight) | Reference |

| Taxus baccata | up to 297 | |

| Taxus baccata | ~718 (with methanol (B129727) as entrainer in SFE) | |

| Taxus chinensis | 500 - 3000 (mg/g dry weight) |

Table 2: Concentration of 10-deacetylbaccatin III in Bark of Various Taxus Species

| Taxus Species | Concentration of 10-DAB (µg/mg) | Reference |

| Taxus baccata | 1.75 |

Table 3: Concentration of 10-deacetylbaccatin III in Cell Cultures of Taxus Species

| Taxus Species | Culture Type | Concentration of 10-DAB (µg/L) | Reference | |---|---|---| | Taxus baccata | Cell Suspension | 1 | | | Taxus brevifolia | Cell Suspension | 110 | |

Biosynthetic Pathway of Paclitaxel

This compound is a key intermediate in the multi-step enzymatic conversion of 10-deacetylbaccatin III to baccatin (B15129273) III, a direct precursor of paclitaxel. The pathway involves a series of hydroxylations and acylations of the taxane core. The formation of this compound is believed to occur via the oxidation of the C13 hydroxyl group of 10-deacetylbaccatin III.

Experimental Protocols

Extraction of Taxanes from Taxus Needles (Adapted Protocol)

This protocol is based on methods described for 10-DAB and is adapted to minimize the degradation of the target compound.

-

Harvesting and Preparation:

-

Collect fresh needles from the desired Taxus species.

-

Immediately freeze the needles in liquid nitrogen to quench enzymatic activity.

-

Lyophilize the frozen needles to remove water.

-

Grind the dried needles into a fine powder.

-

-

Extraction:

-

Extract the powdered needles with methanol or a mixture of methanol and dichloromethane (B109758) at a low temperature (e.g., 4°C) for 24 hours with constant stirring.

-

Filter the extract and concentrate it under reduced pressure at a temperature not exceeding 30°C.

-

-

Liquid-Liquid Partitioning:

-

Partition the concentrated extract between dichloromethane and water to remove water-soluble impurities.

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

A preparative HPLC method is crucial for isolating the target compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed. The gradient should be optimized to achieve separation from other taxanes.

-

Detection: UV detection at 227 nm is suitable for taxanes.

-

Fraction Collection: Collect fractions based on the retention time of the peak suspected to be this compound. Due to its instability, immediate analysis of the collected fractions is recommended.

Quantification by Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is the method of choice for the sensitive and specific quantification of taxanes.

-

Chromatography: A UHPLC system with a C18 column will provide high-resolution separation.

-

Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be used for accurate mass measurement and fragmentation analysis to confirm the identity of the compound.

-

Standard: A synthesized or purified standard of this compound would be required for accurate quantification. In its absence, semi-quantification can be performed relative to a known amount of 10-DAB, assuming a similar ionization efficiency.

"10-deacetyl-13-oxobaccatin III" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-deacetyl-13-oxobaccatin III is a taxane (B156437) derivative of significant interest in the field of oncology and drug development. As a member of the taxane family, which includes the prominent anti-cancer agent paclitaxel, this compound exhibits cytotoxic properties that warrant further investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identity, cytotoxic activity, and the general mechanistic framework of taxanes. Detailed experimental protocols and structured data presentation are included to support further research and development efforts.

Chemical Identity

| Property | Value |

| CAS Number | 92950-42-0 |

| Molecular Formula | C₂₉H₃₄O₁₀ |

| Molecular Weight | 542.57 g/mol |

| Synonyms | This compound |

Quantitative Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. The following table summarizes the reported in vitro activity at a concentration of 30 μg/mL.

| Cell Line | Cancer Type | Inhibition Rate (%) |

| A498 | Kidney Carcinoma | 29.7 |

| NCI-H226 | Non-Small Cell Lung Cancer | 49.2 |

| A549 | Non-Small Cell Lung Cancer | 43.9 |

| PC-3 | Prostate Cancer | 65.3 |

Experimental Protocols

Isolation of this compound from Taxus sumatrana

A detailed experimental protocol for the isolation of this compound from Taxus sumatrana is not extensively available in the public domain. However, a general methodology for the isolation of taxanes from Taxus species can be adapted. The following is a generalized workflow based on common taxane extraction procedures.

Cytotoxicity Assay

The cytotoxic activity of this compound can be determined using a standard cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Human cancer cell lines (e.g., A498, NCI-H226, A549, PC-3)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth

Solubility characteristics of "10-deacetyl-13-oxobaccatin III" in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 10-deacetyl-13-oxobaccatin III, a key intermediate in the synthesis of various taxane-based therapeutic agents. Understanding the solubility of this compound is critical for its efficient handling, formulation, and downstream chemical modifications. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing this crucial physicochemical property.

Introduction to this compound

This compound is a complex diterpenoid and a crucial precursor in the semi-synthesis of several clinically important anti-cancer drugs, including paclitaxel (B517696) and docetaxel. Its chemical structure, derived from the natural product 10-deacetylbaccatin III, features a unique taxane (B156437) core. The modification at the C-13 position influences its reactivity and physical properties, including its solubility in various solvent systems. Accurate solubility data is paramount for optimizing reaction conditions, purification processes, and the development of potential drug delivery systems.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, data for the closely related precursor, 10-deacetylbaccatin III , provides a valuable reference point. It is important to note that the presence of the oxo- group at the C-13 position in this compound may slightly alter its polarity and, consequently, its solubility profile compared to 10-deacetylbaccatin III.

The following table summarizes the available qualitative and quantitative solubility data for these compounds.

| Solvent | Compound | Solubility | Temperature | Source |

| Chloroform | This compound | Slightly Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | This compound | Slightly Soluble | Not Specified | |

| Methanol (B129727) | This compound | Slightly Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10-deacetylbaccatin III | ~ 20 mg/mL | Not Specified | |

| Dimethyl Formamide (DMF) | 10-deacetylbaccatin III | ~ 20 mg/mL | Not Specified | |

| Methanol | 10-deacetylbaccatin III | Soluble | Not Specified | |

| Water | 10-deacetylbaccatin III | Insoluble | Not Specified |

Experimental Protocols for Solubility Determination

A precise and reproducible method for determining the solubility of this compound is essential for research and development. The following outlines a detailed protocol for the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method measures the thermodynamic solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

-

Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

Protocol 2: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for quantifying the concentration of taxane derivatives. Method optimization for this compound may be required.

1. HPLC System and Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is typically used. For example, a starting condition could be 50:50 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: UV detection at 227 nm is suitable for taxanes.

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

2. Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

3. Analysis and Calculation:

-

Inject the prepared calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the diluted, filtered samples from the shake-flask experiment.

-

Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

-

Calculate the original solubility in the solvent by multiplying the determined concentration by the dilution factor.

Methodological & Application

Application Notes and Protocols for the Synthesis of Paclitaxel from a 10-Deacetylbaccatin III Derivative

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocols for the semi-synthesis of the potent anti-cancer agent, paclitaxel (B517696). The primary route described herein starts from the readily available precursor 10-deacetylbaccatin III (10-DAB), a natural product extracted from the renewable needles of the European Yew, Taxus baccata. The synthesis involves a multi-step process including selective protection of hydroxyl groups, acetylation, coupling of the C-13 side chain, and subsequent deprotection. For the specified starting material, "10-deacetyl-13-oxobaccatin III," an initial stereoselective reduction of the C-13 ketone to a hydroxyl group is necessary to align with established synthetic pathways. A general protocol for this initial reduction is also provided.

Overall Synthetic Strategy

The semi-synthesis of paclitaxel from 10-deacetylbaccatin III (10-DAB) is a cornerstone of its commercial production, offering a more sustainable alternative to direct extraction from the bark of the Pacific Yew. The general synthetic pathway involves four key transformations:

-

Selective Protection of the C-7 Hydroxyl Group: The reactivity of the hydroxyl groups at C-7 and C-10 are similar, necessitating selective protection of the C-7 position to prevent unwanted side reactions in subsequent steps. The triethylsilyl (TES) group is a commonly used protecting group for this purpose.

-

Acetylation of the C-10 Hydroxyl Group: The C-10 hydroxyl of 10-DAB is acetylated to yield the baccatin (B15129273) III core structure.

-

Side-Chain Attachment at C-13: The sterically hindered C-13 hydroxyl group is esterified with a protected N-benzoyl-β-phenylisoserine side chain. This is a critical step for the drug's anti-tumor activity. Various methods, including the use of β-lactams or oxazolidine (B1195125) derivatives, have been developed to achieve high yields in this coupling reaction.

-

Deprotection: The final step involves the removal of the protecting groups to yield paclitaxel.

For the synthesis to commence from This compound , an initial reduction of the C-13 ketone is required to generate the C-13 hydroxyl group, which is essential for the attachment of the side chain.

Figure 1: Overall workflow for the semi-synthesis of paclitaxel.

Experimental Protocols and Data

Protocol 0: Reduction of this compound (Proposed)

This initial step is required to convert the C-13 ketone of the specified starting material into the C-13 alcohol of 10-DAB. Stereoselective reduction is crucial to obtain the correct α-hydroxyl configuration.

Methodology:

-

Dissolve this compound in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or methanol (B129727) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C to 0 °C) to enhance stereoselectivity.

-

Add a reducing agent capable of stereoselectively reducing ketones, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid (e.g., CeCl₃, Luche reduction) or L-selectride.

-

Stir the reaction mixture at the low temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or acetone).

-

Warm the mixture to room temperature and perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 10-deacetylbaccatin III by column chromatography.

| Parameter | Condition |

| Starting Material | This compound |

| Reagents | Sodium borohydride (NaBH₄), Cerium(III) chloride (CeCl₃) |

| Solvent | Anhydrous Methanol/THF |

| Temperature | -78 °C to 0 °C |

| Reaction Time | 1-4 hours |

| Workup | Quench with acetone, aqueous extraction |

| Purification | Silica (B1680970) gel column chromatography |

| Expected Product | 10-deacetylbaccatin III |

Table 1: Proposed conditions for the reduction of this compound.

Protocol 1: Synthesis of 7-O-Triethylsilyl Baccatin III

This protocol involves two key steps: the selective silylation of the C-7 hydroxyl group of 10-DAB, followed by the acetylation of the C-10 hydroxyl group.

Methodology:

-

Step 1a: 7-O-Silylation

-

Dissolve 10-deacetylbaccatin III (10-DAB) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add triethylsilyl chloride (TES-Cl) dropwise. The use of a significant excess of TES-Cl is reported to drive the reaction towards the desired product.

-

Stir the mixture at 0 °C and monitor the reaction by TLC until the starting material is consumed.

-

Perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

-

Dry the organic phase and concentrate under reduced pressure. The crude product is often used directly in the next step.

-

-

Step 1b: 10-O-Acetylation

-

Dissolve the crude 7-O-triethylsilyl-10-deacetylbaccatin III in anhydrous pyridine.

-

Add acetyl chloride (AcCl) at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours (up to 48 hours has been reported).

-

Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in the previous step.

-

Purify the product, 7-O-triethylsilyl baccatin III, by crystallization or silica gel chromatography.

-

| Step | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 7-O-Silylation | Triethylsilyl chloride (TES-Cl) | Pyridine | 0 °C | - | 78% | |

| 10-O-Acetylation | Acetyl chloride (AcCl) | Pyridine | 0 °C | 48 h | 86% |

Table 2: Reaction conditions for the synthesis of 7-O-triethylsilyl baccatin III.

Protocol 2: Coupling of the C-13 Side Chain (Holton β-Lactam Method)

The Holton method involves the reaction of the lithium alkoxide of 7-O-TES-baccatin III with a protected β-lactam to form the ester linkage at C-13.

Application Notes and Protocols for the Derivatization of 10-deacetyl-13-oxobaccatin III for Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-deacetyl-13-oxobaccatin III is a key intermediate in the semi-synthesis of Paclitaxel (B517696) (Taxol®) and its analogues, a class of potent anti-cancer agents. The derivatization of this molecule, particularly at the C10 and C13 positions, has been a focal point of research to develop novel taxanes with improved efficacy, better solubility, and activity against multidrug-resistant (MDR) cancer cell lines. These application notes provide an overview of the derivatization strategies, detailed experimental protocols for key transformations, and a summary of the biological activities of selected derivatives.

The core principle behind the derivatization of this compound lies in the strategic modification of its functional groups to modulate its interaction with the biological target, β-tubulin. By altering the chemical structure, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Key Derivatization Strategies

The primary sites for derivatization on the 10-deacetylbaccatin III core are the hydroxyl group at C10 and the ketone at C13. Key strategies include:

-

Acetylation at C10: Conversion of 10-deacetylbaccatin III to baccatin (B15129273) III is a crucial first step in many syntheses of paclitaxel and its analogues.

-

Protection of Hydroxyl Groups: Selective protection of the C7 and C10 hydroxyl groups is essential to direct the subsequent esterification at the C13 position.

-

Modification of the C13 Side Chain: The ester side chain at C13 is critical for the anti-tubulin activity. Introducing novel side chains is a major avenue for developing new drug candidates.

-

Reduction of the C13-oxo group: Reduction of the ketone at C13 to a hydroxyl group is a necessary step for the attachment of the pharmacologically important side chain.

Data Presentation: Biological Activity of Novel Taxane Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative paclitaxel analogues against various cancer cell lines. This data highlights the impact of structural modifications on anti-cancer potency.

| Derivative | Modification | Cell Line | IC50 (nM) | Reference |

| Paclitaxel | - | A2780 (Ovarian) | 2.5 | |

| PC3 (Prostate) | 3.1 | |||

| MCF7 (Breast) | 4 | |||

| Docetaxel | C10-OH, N-tert-butoxycarbonyl | MCF7 (Breast) | 1.5 | |

| Cabazitaxel | C7, C10-dimethoxy, N-tert-butoxycarbonyl | MCF7 (Docetaxel-resistant) | 2 | |

| C10-Carbonate Analogue | C10-ethyl carbonate | B16 Melanoma | ~10 | |

| C10-Carbamate Analogue | C10-dimethyl carbamate | MCF7-ADR (MDR Breast) | ~50 | |

| C2-Modified Analogue | C2-m-azidobenzoyl | A2780 (Ovarian) | 1.8 |

Experimental Protocols

Protocol 1: Acetylation of 10-deacetylbaccatin III to Baccatin III

This protocol describes the selective acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to yield baccatin III.

Materials:

-

10-deacetylbaccatin III (10-DAB)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., heptane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve 10-deacetylbaccatin III (1 equivalent) in a minimal amount of anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude baccatin III by silica gel column chromatography using

Application Notes & Protocols for the Analysis of 10-deacetyl-13-oxobaccatin III by HPLC and UPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 10-deacetyl-13-oxobaccatin III, a potential impurity or derivative related to the paclitaxel (B517696) family of compounds. While specific validated methods for this compound are not widely published, the following protocols are based on established methods for structurally similar taxanes, such as 10-deacetylbaccatin III and other paclitaxel impurities. These methods serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a derivative of baccatin (B15129273) III and a close structural analog of 10-deacetylbaccatin III, a key precursor in the semi-synthesis of the anticancer drug paclitaxel. The presence and quantity of such related compounds are critical quality attributes in the manufacturing of paclitaxel and related drug substances. Accurate and reliable analytical methods are therefore essential for the identification and quantification of these impurities to ensure the safety and efficacy of the final pharmaceutical product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant analytical techniques for this purpose, offering high resolution and sensitivity.

Analytical Methods

This section details exemplary HPLC and UPLC methods that can be adapted for the analysis of this compound.

Application Note 1: HPLC Method for the Determination of this compound

This reversed-phase HPLC method is designed for the routine analysis and quantification of this compound in the presence of other taxane-related compounds.

Experimental Protocol:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 0-8 min: 25% B8-16 min: 44% B16-20 min: 44% B20-45 min: 80% B45-50 min: 25% B (return to initial) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 35 °C |

| Detection | UV at 227 nm |

| Sample Preparation | Dissolve the sample in a mixture of acetonitrile and water (50:50 v/v) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |

Expected Performance:

Based on the analysis of similar taxanes, this method is expected to provide good resolution of this compound from other common impurities like baccatin III, 10-deacetylbaccatin III, and paclitaxel. The retention time will be influenced by the polarity of the "13-oxo" group.

Application Note 2: UPLC Method for Fast Analysis of this compound

This UPLC method offers a significant reduction in analysis time and solvent consumption while providing higher resolution and sensitivity, making it suitable for high-throughput screening and detailed impurity profiling.

Experimental Protocol:

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 30% B1-5 min: 70% B5-6 min: 95% B6-7 min: 30% B (return to initial) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detection | UV at 228 nm or MS detection for enhanced specificity |

| Sample Preparation | Dissolve the sample in acetonitrile to a final concentration of approximately 0.05 mg/mL. Filter through a 0.22 µm syringe filter prior to injection. |

Expected Performance:

The UPLC method is anticipated to provide a rapid and highly efficient separation. The use of a sub-2 µm particle column will result in sharper peaks and improved detection limits compared to the traditional HPLC method.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed analytical methods. These values are illustrative and will require experimental verification and validation for the specific analysis of this compound.

| Parameter | HPLC Method | UPLC Method |

| Expected Retention Time (min) | 10 - 15 | 2 - 4 |

| Theoretical Plates (N) | > 5000 | > 15000 |

| Tailing Factor (T) | 0.9 - 1.5 | 0.9 - 1.3 |

| Resolution (Rs) from 10-DAB III | > 1.5 | > 2.0 |

| Linearity (r²) | > 0.999 | > 0.999 |

| Limit of Quantitation (LOQ) | ~ 0.1 µg/mL | ~ 0.02 µg/mL |

Visualizations

Diagram 1: General Workflow for HPLC/UPLC Analysis

Caption: A generalized workflow for the analysis of pharmaceutical impurities using HPLC or UPLC.

Diagram 2: Logical Relationship for Method Development

Application Notes and Protocols for the Purification of 10-deacetyl-13-oxobaccatin III by Chromatography

Introduction

10-deacetyl-13-oxobaccatin III is a crucial intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel, and its analogues. Its efficient purification is a critical step in the overall manufacturing process of these life-saving medications. This document provides detailed application notes and protocols for the purification of this compound from various sources, such as extracts of Taxus species, using different chromatographic techniques. The protocols described herein are intended for researchers, scientists, and drug development professionals.

Chromatographic Techniques for Purification

Several chromatographic methods have been successfully employed for the purification of this compound. These include Centrifugal Partition Chromatography (CPC), High-Speed Counter-Current Chromatography (HSCCC), and High-Performance Liquid Chromatography (HPLC). The choice of technique often depends on the scale of purification, the initial purity of the crude extract, and the desired final purity.

Experimental Protocols

Protocol 1: Purification by Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography is a liquid-liquid chromatography technique that is well-suited for the preparative scale purification of natural products. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

1. Sample Preparation:

-

Begin with a crude extract of Taxus species containing this compound.

-

The extract can be obtained through methods such as maceration, ultrasonic-assisted extraction, or microwave-assisted extraction using solvents like methanol.

-

Partially purify the extract by solvent partitioning (e.g., with dichloromethane) and precipitation (e.g., with hexane) to enrich the taxane (B156437) fraction.

2. CPC System and Solvents:

-

A variety of two-phase solvent systems can be utilized for the separation. Common systems include:

-

Methyl ethyl ketone (MEK) / Water

-

Methyl tert-butyl ether (MTBE) / Acetone / Water (e.g., in a 4:4:3 volume ratio)

-

Dichloromethane (DCM) / Methanol (MeOH) / Water (e.g., in a 3:4:3 volume ratio)

-

3. CPC Procedure:

-

Prepare the chosen two-phase solvent system by thoroughly mixing the components and allowing the phases to separate.

-

Fill the CPC rotor with the stationary phase (either the upper or lower phase, depending on the system).

-

Dissolve the crude extract in a suitable volume of the mobile phase.

-

Inject the sample into the CPC system.

-

Pump the mobile phase through the system at a defined flow rate.

-

Monitor the effluent using a UV detector.

-

Collect fractions containing the purified this compound.

-

For enhanced purity, a multi-step CPC procedure can be employed, using different solvent systems in sequential runs. For instance, an initial purification with a DCM/MeOH/water system can be followed by a second step using an MTBE/acetone/water system.

4. Analysis of Fractions:

-

Analyze the collected fractions for the presence and purity of this compound using analytical HPLC.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is another liquid-liquid partition chromatography technique effective for separating compounds from complex mixtures.

1. Sample Preparation:

-

Prepare a crude needle extract from a Taxus species (e.g., Taxus chinensis).

2. Two-Step HSCCC Procedure:

-

Step 1:

-

Solvent System: n-hexane-ethyl acetate-ethanol-water (2:5:2:5, v/v).

-

Dissolve the crude extract (e.g., 500 mg) in the solvent mixture (e.g., 5 ml).

-

Perform the HSCCC separation to obtain a partially purified fraction.

-

-

Step 2:

-

Solvent System: n-hexane-chloroform-methanol-water (5:25:34:20, v/v).

-

Subject the partially purified fraction from Step 1 to a second round of HSCCC using this new solvent system.

-

3. Analysis:

-

Analyze the final purified fraction by HPLC to determine the purity of the 10-deacetylbaccatin, which can reach over 98%.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique suitable for obtaining highly pure compounds.

1. Sample Preparation:

-

Prepare a crude taxoid extract from the bark, needles, or endophytes of Taxus baccata. This involves extraction with methanol, partitioning with dichloromethane, and precipitation with hexane.

2. Analytical HPLC for Method Development:

-

Initially, develop an analytical HPLC method to determine the retention time of this compound.

-

Column: C18 (e.g., 4.6 × 250 mm, 5 μm).

-

Mobile Phase: Isocratic elution with methanol-water (70:30 v/v).

-

Flow Rate: 1 ml/min.

-

Detection: UV at 227 nm.

3. Preparative HPLC:

-

Column: C18 (e.g., 10 × 250 mm, 5 μm).

-

Mobile Phase: Methanol-water (70:30 v/v).

-

Flow Rate: 10 ml/min.

-

Inject the crude taxoid extract.

-

Collect the fraction corresponding to the retention time of this compound.

-

A recovery of about 90% can be achieved.

4. Purity Assessment:

-

The purity of the recovered this compound can be determined by ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) and can be as high as 99.72 ± 0.18%.

Data Presentation: Summary of Purification Parameters

| Chromatographic Technique | Stationary Phase / Solvent System | Mobile Phase | Flow Rate | Purity Achieved | Recovery | Reference |

| CPC | MEK / Water | - | - | - | - | |

| CPC | MTBE / Acetone / Water (4:4:3) | - | - | - | - | |

| ** |

Application Notes and Protocols for the Synthesis of Docetaxel from 10-deacetyl-13-oxobaccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the semi-synthesis of docetaxel (B913), a prominent anti-cancer agent, utilizing 10-deacetyl-13-oxobaccatin III as the starting material. The described four-step synthesis offers a reliable pathway with a reported overall yield of approximately 50%.

Introduction

Docetaxel is a clinically important member of the taxane (B156437) family of chemotherapeutic agents, widely used in the treatment of various cancers. Its semi-synthesis from natural precursors is a critical aspect of its pharmaceutical production. 10-deacetylbaccatin III, which can be extracted from the needles of the European yew tree (Taxus baccata), serves as a readily available and renewable starting material for the synthesis of docetaxel. This document outlines a robust four-step synthetic route commencing from 10-deacetylbaccatin III. The key transformations involve the selective protection of the C7 and C10 hydroxyl groups, esterification with a protected side chain at the C13 position, and subsequent deprotection steps to yield the final active pharmaceutical ingredient.

Synthetic Strategy Overview

The semi-synthesis of docetaxel from 10-deacetylbaccatin III involves a sequence of protection, coupling, and deprotection reactions. The overall workflow is depicted below.

Caption: Overall workflow for the semi-synthesis of docetaxel.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each stage of the synthesis.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |

| 1 | 7,10-di-CBZ-10-deacetylbacc |

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 10-deacetyl-13-oxobaccatin III

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-deacetyl-13-oxobaccatin III is a taxane (B156437) derivative, a class of compounds known for their potential as anti-cancer agents. Taxanes, most notably Paclitaxel (Taxol®), exert their cytotoxic effects primarily by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis. The evaluation of the cytotoxic potential of novel taxane derivatives like this compound is a critical step in the drug discovery process. This document provides an overview of the in vitro cytotoxicity of this compound and detailed protocols for commonly used cytotoxicity assays.

In Vitro Cytotoxicity of this compound

Research has demonstrated the cytotoxic activity of this compound against various human cancer cell lines. The following table summarizes the available quantitative data on its inhibitory effects at a concentration of 30 μg/mL. For comparison, data for the well-established anti-cancer drug Taxol (Paclitaxel) is also included.

| Cell Line | Cancer Type | This compound (% Inhibition at 30 µg/mL) | Taxol (Paclitaxel) (% Inhibition at 30 µg/mL) |

| A498 | Kidney Carcinoma | 29.7% | 98.2% |

| NCI-H226 | Non-Small Cell Lung Cancer | 49.2% | 71.2% |

| A549 | Non-Small Cell Lung Cancer | 43.9% | 79.7% |

| PC-3 | Prostate Adenocarcinoma | 65.3% | 91.7% |

Data sourced from a study by Shen YC, et al.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

Caption: General workflow for in vitro cytotoxicity assays.

Experimental Protocols

The following are detailed, generalized protocols for common in vitro cytotoxicity assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

The percentage of inhibition is calculated as 100 - % Viability.

-

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.

Materials:

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

This compound

-

Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution and stop solution)

-

96-well flat-bottom plates

-

Microplate reader

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol.

-

Include the following controls:

-

Untreated control: Cells in culture medium only (spontaneous LDH release).

-

Maximum LDH release control: Cells treated with a lysis solution (provided in the kit) 45 minutes before the end of the experiment.

-

Background control: Culture medium without cells.

-

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Centrifuge the 96-well plate at 250 x g for 10 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

-

Incubate at room temperature for up

-

Application Notes and Protocols for the Quantification of 10-deacetyl-13-oxobaccatin III in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-deacetyl-13-oxobaccatin III, a crucial precursor in the semi-synthesis of the anticancer drug paclitaxel (B517696) (Taxol®), is a naturally occurring taxoid found in various species of the yew tree (Taxus spp.). Accurate and precise quantification of this compound in plant extracts is paramount for optimizing extraction procedures, selecting high-yielding plant varieties, and ensuring quality control in pharmaceutical manufacturing. This document provides detailed application notes and standardized protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), two of the most robust and widely adopted analytical techniques for this purpose.

Quantitative Data Summary

The following tables summarize quantitative data for this compound (often referred to as 10-deacetylbaccatin III or 10-DAB III in literature) from various studies. This data is essential for comparative analysis and setting benchmarks in research and development.

Table 1: Content of this compound in Taxus spp.

| Plant Material | Species | Method of Analysis | Concentration of this compound | Reference |

| Bark | Taxus baccata | HPLC | 1.75 µg/mg | [1] |

| Needles | Taxus baccata | HPLC | 1.75 µg/mg | [1] |

| Endophytic Culture Broth | Taxus baccata | HPLC | 0.22 µg/L | [1] |

Table 2: Purity of this compound after Purification

| Purification Method | Purity Achieved | Analytical Method for Purity Determination | Reference |

| Preparative HPLC | 99.72 ± 0.18% | UHPLC-MS | [1] |

| High-Speed Counter-Current Chromatography (HSCCC) | >98% | HPLC | [2] |

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantification of this compound in plant extracts.

1. Sample Preparation (Microwave-Assisted Extraction - MAE)

-

Objective: To efficiently extract taxoids, including this compound, from dried plant material.

-

Materials:

-

Dried and powdered plant material (e.g., Taxus needles or bark)

-

Microwave extraction system

-

Filter paper (0.45 µm)

-

Vials for sample collection

-

-

Procedure:

-

Accurately weigh approximately 1.0 g of the powdered plant material and place it into a microwave extraction vessel.

-

Add a suitable volume of methanol to the vessel.

-

Perform microwave-assisted extraction.

-

Allow the extract to cool to room temperature.

-

Filter the extract through a 0.45 µm filter into a clean collection vial.

-

The filtered extract is now ready for HPLC analysis.

-

2. HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject 20 µL of the prepared sample extract.

-

Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a certified reference standard.

-

Quantify the amount of this compound in the sample by creating a calibration curve using a series of standard solutions of known concentrations.

-

Protocol 2: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, especially in complex matrices.

1. Sample Preparation (Liquid-Liquid Extraction)

-

Objective: To extract and purify taxoids from plant material for LC-MS analysis.

-

Materials:

-

Plant material (e.g., Taxus leaves)

-

pH 10 ammonia (B1221849) solution

-

Ethyl acetate

-

Nitrogen gas supply for drying

-

Centrifuge

-

-

Procedure:

-

Macerate 2.5 g of plant leaves in 50 mL of pH 10 ammonia solution.[3]

-

Add 150 mL of dichloromethane and perform liquid-liquid extraction.[3]

-

Separate the organic (dichloromethane) layer.

-

Dry the organic solution under a gentle stream of nitrogen gas.[3]

-

Reconstitute the dried extract in 10 mL of ethyl acetate.[3]

-

The sample is now ready for injection into the LC-MS system.

-

2. LC-MS/MS Analysis

-

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP 5500 system).[4]

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Procedure:

-

Equilibrate the LC-MS system with the initial mobile phase conditions.

-

Inject the prepared sample extract.

-

Acquire data using the specified MRM transitions for this compound and any other taxoids of interest.

-

Identify and quantify this compound based on its specific retention time and MRM transition.

-

Use a calibration curve prepared from a certified reference standard for accurate quantification.

-

Visualizations

Caption: Workflow for HPLC quantification of this compound.

Caption: Workflow for LC-MS quantification of this compound.

References

- 1. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation and purification of 10-deacetylbaccatin III by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Large-Scale Production of 10-deacetyl-13-oxobaccatin III

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of 10-deacetyl-13-oxobaccatin III.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a key intermediate in the semi-synthesis of various taxane-based anticancer drugs. It is derived from 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of yew trees (Taxus species). The presence of a ketone at the C-13 position allows for the introduction of various side chains, leading to the creation of novel drug candidates with potentially improved efficacy and reduced side effects.

Q2: What are the primary methods for producing 10-deacetylbaccatin III (10-DAB), the precursor to this compound?

A2: The primary methods for producing 10-DAB include:

-

Extraction from Taxus species: This is the most common method, involving the extraction of 10-DAB from the needles and twigs of various yew species.

-

Taxus cell culture: This method offers a renewable and controlled environment for 10-DAB production, independent of geographical and climatic factors.

-

Semi-synthesis from other taxanes: 10-DAB can be produced by the deacetylation of baccatin (B15129273) III or other more abundant taxanes.

-

Metabolic engineering and biotransformation: Researchers are exploring the use of genetically engineered microorganisms to produce 10-DAB or its precursors.

Q3: What are the main challenges in the large-scale production of this compound?

A3: The main challenges can be categorized into two stages: the production of the precursor 10-DAB, and its subsequent conversion to this compound.

-

Challenges in 10-DAB Production:

-

Low and variable yields from natural Taxus sources.

-

Complex and costly extraction and purification processes to separate 10-DAB from a mixture of other taxoids.

-

Slow growth and inconsistent productivity of Taxus cell cultures.

-

Difficulties in optimizing and scaling up microbial fermentation and biotransformation processes.

-

-

Challenges in the Conversion to this compound:

-

Achieving selective oxidation of the C-13 hydroxyl group without affecting other sensitive functional groups on the taxane (B156437) core.

-

Optimizing reaction conditions to maximize yield and minimize by-product formation.

-

Developing scalable and efficient purification methods for the final product.

-

Section 2: Troubleshooting Guides

Guide 1: Challenges in 10-DAB Extraction and Purification

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low yield of 10-DAB in crude extract | - Inefficient extraction solvent or method.- Low concentration of 10-DAB in the plant material due to season, age, or species of Taxus. | - Optimize the extraction solvent system (e.g., methanol (B129727), ethanol, or mixtures with water).- Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.- Source plant material from reputable suppliers and consider seasonal variations in taxoid content. |

| Co-extraction of impurities leading to difficult purification | - Non-selective extraction solvent.- Presence of pigments, lipids, and other secondary metabolites in the crude extract. | - Implement a multi-step extraction and partitioning process. For example, a primary extraction with methanol followed by liquid-liquid partitioning with a non-polar solvent like hexane (B92381) can remove many impurities.- Utilize solid-phase extraction (SPE) as a pre-purification step to enrich the taxoid fraction. |

| Poor separation of 10-DAB from other taxanes during chromatography | - Inappropriate stationary or mobile phase.- Overloading of the chromatography column.- Suboptimal flow rate or gradient. | - Screen different chromatography media (e.g., silica (B1680970) gel, C18 reversed-phase).- Develop an optimized gradient elution method for the mobile phase.- High-Speed Counter-Current Chromatography (HSCCC) can be an effective alternative for |

Enhancing the purity of "10-deacetyl-13-oxobaccatin III" during purification

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the purity of 10-deacetyl-13-oxobaccatin III during purification.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Purity After Initial Chromatographic Separation

-

Question: My initial chromatography run (e.g., silica (B1680970) gel column) yields a product with low purity, containing multiple closely-eluting impurities. What should I do?

-

Answer:

-

Optimize Solvent System: The polarity of the solvent system is critical. For normal-phase chromatography, a gradient elution is often more effective than isocratic elution for separating complex mixtures. Experiment with different solvent ratios of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or a mixture). Small adjustments to the solvent polarity can significantly improve the resolution of closely-eluting compounds.

-

Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. If you are using silica gel, a bonded-phase silica (e.g., diol, amino) might offer different selectivity. Alternatively, reversed-phase chromatography (e.g., C18) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a powerful subsequent step for separating non-polar impurities.

-

Employ Multi-Step Purification: A single chromatographic step is often insufficient to achieve high purity from a crude extract. A common strategy is to use an initial normal-phase chromatography step to remove highly polar and non-polar impurities, followed by one or more reversed-phase HPLC steps to resolve the remaining closely related taxane (B156437) impurities.

-

Issue 2: Presence of Green Pigment (Chlorophyll) in the Purified Product

-

Question: My purified this compound is contaminated with a green pigment. How can I remove it?

-

Answer:

-

Pre-purification with Adsorbents: Before column chromatography, you can treat your crude extract with adsorbents like activated carbon or use a solid-phase extraction (SPE) cartridge designed to remove pigments.

-

Liquid-Liquid Extraction: A liquid-liquid extraction with a solvent system where chlorophyll (B73375) has a high affinity for one phase and your target molecule for the other can be effective. For example, partitioning between a non-polar solvent like hexane and a more polar solvent can help remove chlorophyll.

-

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that can be very effective for removing chlorophyll. A solvent system such as dichloromethane/methanol/water can be used where the partition coefficient of this compound is favorable for separation from chlorophyll.

-

Issue 3: Unexpected Peaks in HPLC Analysis of Purified Fractions

-

Question: My HPLC chromatogram shows unexpected peaks that I cannot identify. What could be the source of these peaks?

-

Answer:

-

System Contamination: Ghost peaks can arise from contamination in the HPLC system, including the mobile phase, injector, or column. To troubleshoot this, run a blank gradient (mobile phase without sample). If the peaks persist, the contamination is in your system.

-

Sample Degradation: this compound can be sensitive to heat and pH extremes. Ensure that your purification and analysis conditions are mild to prevent degradation. Evaporation of solvents should be done at low temperatures.

-

Related Taxane Impurities: The crude extract from Taxus species contains a complex mixture of related taxanes. Some of these, like 10-deacetylbaccatin III or other modified baccatin (B15129273) derivatives, may co-elute with your target compound under certain conditions. Optimizing the HPLC method (e.g., changing the gradient slope, temperature, or mobile phase additives) can help resolve these impurities. One known impurity is 19-hydroxy-10-deacetylbaccatin III, which can be challenging to separate.

-

Issue 4: Low Recovery/Yield of the Final Product

-

Question: I am losing a significant amount of my product during the purification process. What are the potential causes and solutions?

-

Answer:

-

Irreversible Adsorption: Your compound might be irreversibly adsorbing to the stationary phase. This can be addressed by deactivating the stationary phase (e.g., end-capping for reversed-phase silica) or by adding a modifier to the mobile phase.

-

Precipitation: The product may be precipitating on the column or in the tubing, especially if the solvent composition changes abruptly. Ensure that your sample remains fully dissolved in the mobile phase at all times.

-

Multiple Chromatographic Steps: Each purification step will inevitably lead to some product loss. To maximize yield, aim for a purification strategy with the minimum number of highly efficient steps.

-

Improper Fraction Collection: Ensure that your fraction collection parameters are set correctly to capture the entire peak corresponding to your product without collecting excessive impurities from the tailing or fronting edges.

-

Frequently Asked Questions (FAQs)

-

**Q1: What is the key difference in purifying 10-deacetyl-13-oxob

Navigating C-7 Epimerization in the Synthesis of 10-Deacetyl-13-oxobaccatin III Derivatives: A Technical Support Guide

For researchers, scientists, and drug development professionals working with the intricate synthesis of 10-deacetyl-13-oxobaccatin III derivatives, the propensity for epimerization at the C-7 position presents a significant challenge. This technical support center provides targeted troubleshooting guides and frequently asked questions to address and mitigate this common synthetic hurdle.

Troubleshooting Guide: Minimizing C-7 Epimerization

This guide addresses specific issues users may encounter during their experiments, offering explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of the undesired C-7 epimer. What is the likely cause?

Answer: The primary cause of C-7 epimerization in baccatin (B15129273) derivatives is exposure to basic conditions. The hydroxyl group at C-7 is susceptible to epimerization via a retro-aldol reaction mechanism, which is catalyzed by bases. The removal of the C-10 acetyl group, as in 10-deacetylbaccatin III, further increases the rate of epimerization in basic aqueous solutions.

Question 2: Which bases are known to promote C-7 epimerization?

Answer: Both strong and moderately strong bases can induce epimerization. Studies have shown that reagents like sodium hydride (NaH) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the formation of the C-7 epimer. Even milder basic conditions or prolonged exposure to certain amine bases used in coupling reactions can lead to the formation of the undesired epimer.

Question 3: How can I minimize epimerization during a reaction that requires a base?

Answer: To minimize epimerization when a base is necessary, consider the following strategies:

-

Choice of Base: Opt for a non-nucleophilic, sterically hindered base and use it in stoichiometric amounts rather than in excess.

-

Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lower temperatures can significantly slow down the rate of the retro-aldol reaction.

-

Reaction Time: Keep the reaction time to a minimum. Monitor the reaction closely and quench it as soon as the desired transformation is complete.

-

Protecting Groups: The most effective strategy is to protect the C-7 hydroxyl group prior to reactions that involve basic conditions.

Question 4: What protecting groups are suitable for the C-7 hydroxyl group?

Answer: The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its selective removal. Common protecting groups for hydroxyl functions that can be considered include:

-

Silyl (B83357) ethers: Triethylsilyl (TES) and other silyl ethers are widely used for their relative stability and ease of removal under specific acidic or fluoride-based conditions.

-

Esters: Acetyl (Ac) or other ester protecting groups can be employed, though their lability under basic conditions needs to be carefully considered.

-

Carbonates: Allyl carbonates can be used and are removable under palladium-catalyzed conditions.

The selection of the protecting group should be orthogonal to other protecting groups present in the molecule to allow for selective deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of C-7 epimerization?

A1: C-7 epimerization proceeds through a base-catalyzed retro-aldol reaction. The base abstracts the proton from the C-7 hydroxyl group, leading to the formation of an alkoxide. This intermediate then facilitates the cleavage of the C7-C8 bond to form an enolate intermediate. Subsequent ring closure through an aldol (B89426) condensation can occur from either face of the enolate, leading to the formation of both the original and the epimerized product.

Q2: Does the substituent at C-13 influence C-7 epimerization?

A2: Yes, the nature of the C-13 substituent can play a role. Research has suggested that the presence of a 13α-OH group may be important in the equilibrium of C-7 epimers of paclitaxel (B517696) and related taxoids. While your starting material is a 13-oxo derivative, subsequent transformations that alter the C-13 position could indirectly influence the stability and equilibrium of the C-7 epimers.

Q3: Is it possible to reverse the epimerization?

A3: While the epimerization is an equilibrium process, attempting to reverse it by subjecting the mixture to the same epimerizing conditions will only lead to the thermodynamic equilibrium mixture of the two epimers. It is generally more effective to prevent epimerization in the first place. Chromatographic separation of the desired diastereomer from the epimeric mixture is often necessary if epimerization does occur.

Quantitative Data on C-7 Epimerization

The following table summarizes the observed ratios of C-7 epimers under specific basic conditions as reported in the literature. This data highlights the impact of the chosen base on the extent of epimerization.

| Starting Material | Base | Solvent | Approximate Ratio (7β:7α) | Reference |

| 10-deacetylbaccatin III (2A) | DBU | Toluene | 2.8 : 1 | |

| 7-epi-10-deacetylbaccatin III (2B) | DBU | Toluene | 2.8 : 1 | |

| Baccatin III (4A) | DBU | Toluene | ~1 : 1 |

Experimental Protocols

Protocol 1: General Procedure for the Protection of the C-7 Hydroxyl Group with a Silyl Ether

This protocol provides a general guideline for protecting the C-7 hydroxyl group of a this compound derivative to prevent epimerization in subsequent basic steps.

-

Dissolution: Dissolve the this compound derivative in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as imidazole (B134444) or 2,6-lutidine (typically 1.5-2.0 equivalents).

-

**Addition

Validation & Comparative

A Comparative Guide to the Efficacy of 10-Deacetyl-13-oxobaccatin III Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

10-deacetyl-13-oxobaccatin III (10-DAB III), a crucial intermediate in the semi-synthesis of the anticancer drug Paclitaxel (Taxol®), is primarily extracted from various parts of the yew tree (Taxus species). The efficiency of this extraction is a critical factor in the cost-effective production of Paclitaxel. This guide provides a comparative analysis of different extraction methods for 10-DAB III, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The choice of an optimal extraction method for 10-DAB III depends on a balance of several factors, including yield, purity, extraction time, solvent consumption, and environmental impact. This section compares various conventional and modern extraction techniques.

Maceration: A simple and traditional method involving soaking the plant material in a solvent. While straightforward, it is often time-consuming and may result in lower yields compared to more advanced techniques. One study reported the highest content of 10-DAB III (2.06 mg/g dry weight) using maceration, but this process took 5 days and consumed a large volume of solvent.

Soxhlet Extraction: A classical technique that uses a continuous reflux of a solvent to extract the desired compound. It is generally more efficient than simple maceration but can be time-consuming and requires significant amounts of solvent. It is often used as a benchmark for comparison with modern methods.

Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance mass transfer, leading to shorter extraction times and reduced solvent consumption compared to conventional methods. Optimized conditions for UAE have been reported to yield significant amounts of 10-DAB III in a much shorter time frame. For instance, using methanol (B129727) as a solvent at 43.7 °C for 43 minutes yielded 112 mg/kg of 10-DAB III.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process. This technique is known for its high efficiency, reduced extraction time, and lower solvent usage. Optimal conditions for MAE have been shown to recover a high percentage of 10-DAB III in as little as 20 minutes.

Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to increase the efficiency of the extraction process. This method has been reported to provide the greatest yields of taxoids, including 10-DAB III, making it a highly effective sample preparation method.

Supercritical Fluid Extraction (SFE): This "green" technique utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. By modifying the temperature and pressure, the selectivity of the extraction can be controlled. The addition of a co-solvent like methanol can significantly enhance the recovery of 10-DAB III. One study reported a yield of about 718 mg/kg when using supercritical CO2 with methanol as an entrainer at 45°C.

Data Presentation: Comparison of Extraction Method Efficacy

| Extraction Method | Plant Source & Part | Solvent System | Temperature (°C) | Time | Yield of 10-DAB III | Purity | Reference |

| Maceration | Taxus wallichiana (leaves & branches) | Methanol | Room Temperature | 5 days | 2.06 mg/g | Not Specified | |

| Soxhlet Extraction | Taxus baccata (twigs) | Methanol | Boiling point of solvent | 3.5 hours | Lower than multiple PLE | Not Specified | |

| Ultrasound-Assisted Extraction (UAE) | Taxus baccata (needles) | Methanol | 43.7 | 43 min | 112 mg/kg | Not Specified | |

| Ultrasound-Assisted Extraction (UAE) | Taxus baccata (needles) | Ethanol | 44.8 | 40.1 min | 102 mg/kg | Not Specified | |

| Microwave-Assisted Extraction (MAE) | Taxus wallichiana (leaves & branches) | Methanol | Not Specified | 20 min | ~95.85% recovery | Not Specified | |

| Pressurized Liquid Extraction (PLE) | Taxus baccata (twigs) | Methanol | Not Specified | Not Specified | Highest yield compared to UAE, MAE, Soxhlet | Not Specified | |

| Supercritical Fluid Extraction (SFE) | Taxus baccata (needles) | Supercritical CO2 + Methanol (entrainer) | 45 | Not Specified | ~718 mg/kg | Not Specified | |

| Reflux Extraction | Taxus chinensis (branches & leaves) | 80% Ethanol | Reflux | 5 hours (x3) | Not Specified | >99% after purification | |

| Soaking & Leaching | Taxus baccata (branches & leaves) | 1% Aqueous Citric Acid | Not Specified | 12 hours | Not Specified | up to 98% after recrystallization |

Experimental Protocols

Below are generalized methodologies for the key extraction techniques discussed.

General Sample Preparation

Regardless of the extraction method, the plant material (typically needles, twigs, or bark of Taxus species) is first dried to a specific moisture content and then ground to a uniform particle size to increase the surface area for extraction.

Ultrasound-Assisted Extraction (UAE) Protocol

-

Sample Preparation: Dried and ground Taxus needles are used.

-

Extraction: A known weight of the powdered plant material is mixed with a solvent (e.g., methanol or ethanol) in a flask.

-

Ultrasonication: The flask is placed in an ultrasonic bath and subjected to sonication for a specified time (e.g., 40-43 minutes) and temperature (e.g., 43-45°C).

-

Filtration: The mixture is filtered to separate the extract from the solid plant residue.

-